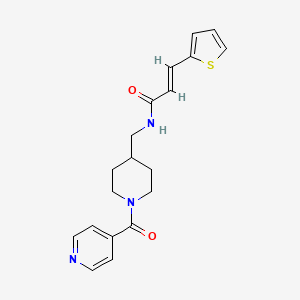

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Descripción

(E)-N-((1-Isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is an acrylamide derivative featuring:

- An (E)-configured acrylamide backbone, critical for maintaining structural rigidity and interaction with biological targets.

- A thiophen-2-yl group, contributing to π-π stacking interactions and hydrophobicity.

Propiedades

IUPAC Name |

(E)-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c23-18(4-3-17-2-1-13-25-17)21-14-15-7-11-22(12-8-15)19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,23)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYKTJNMPOXYRA-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is a derivative of thiophene and isonicotinoylpiperidine, which contributes to its biological properties. The synthesis typically involves multi-step organic reactions, starting from isonicotinoyl chloride and piperidine, followed by reaction with thiophene-2-carboxylic acid.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Isonicotinoyl chloride + Piperidine | Room temperature |

| 2 | Intermediate + Thiophene-2-carboxylic acid | Acidic medium |

Antimicrobial Properties

Research indicates that compounds similar to (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures possess minimum inhibitory concentrations (MIC) ranging from 64 to 512 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including pancreatic and gastric cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest . A notable study found that copper(II) complexes of similar ligands exhibited enhanced cytotoxicity, suggesting a potential for metal coordination in enhancing biological activity .

The biological activity of (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) Modulation : It may influence oxidative stress levels within cells, contributing to its anticancer effects.

Study on Antimicrobial Activity

A study focusing on the antimicrobial efficacy of thiophene derivatives revealed that compounds structurally related to (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide showed promising results against resistant strains of bacteria. The study utilized broth microdilution methods to determine MIC values and assessed the compounds' ability to inhibit biofilm formation .

Anticancer Research

In a separate investigation into the anticancer properties of similar compounds, researchers utilized MTT assays to evaluate cell viability in human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell proliferation rates, particularly in gastric cancer cells .

Aplicaciones Científicas De Investigación

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound belonging to the acrylamide class, featuring a thiophene ring (a sulfur-containing aromatic ring) and a piperidine moiety (a nitrogen-containing saturated ring). The isonicotinoyl group, derived from isonicotinic acid, contributes to its potential biological activity. This compound's unique arrangement of functional groups suggests it may possess unique properties relevant to medicinal chemistry and pharmacology.

Potential Applications

(E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide shows promise in several research applications:

- Medicinal Chemistry: It can serve as a lead compound for drug development, particularly for neurological disorders and cancers.

- Drug Design: Its structural features allow it to act as a scaffold for designing more potent analogs with enhanced selectivity and efficacy against specific biological targets.

- Materials Science: Its unique chemical properties may allow for its use in materials science or as an intermediate in organic synthesis.

Biological Activities

Research indicates that compounds similar to (E)-N-((1-isonicotinoylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit various biological activities:

- Antimicrobial properties

- Anti-inflammatory properties

- Anticancer properties

The isonicotinoyl group may enhance its interaction with biological targets, such as receptors or enzymes involved in disease pathways. Acrylamide derivatives can influence neurotransmitter systems, suggesting potential implications in treating neurological disorders.

Interaction Studies

Interaction studies are crucial for understanding its mechanism of action. These studies typically employ techniques such as:

- Spectroscopy

- X-ray crystallography

- Molecular docking

These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound, guiding further development.

Structural Comparison

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methylpyridine | Contains a pyridine ring | Exhibits distinct electronic properties affecting reactivity |

| 3-(Thiophen-2-yl)acrylamide | Similar acrylamide structure | Lacks isonicotinoyl group; primarily studied for polymer applications |

| N-(piperidin-4-yl)isonicotinamide | Contains both piperidine and isonicotinic acid | Focused on anti-tubercular activity |

| N-(methyl)pyridinyl-thiophene derivatives | Incorporates both pyridine and thiophene rings | Explored for their role in organic electronics |

Comparación Con Compuestos Similares

Structural Analogues and Key Modifications

The following table compares structural features, synthesis, and biological activities of related acrylamide derivatives:

Structure-Activity Relationship (SAR) Insights

N-Substituent Modifications :

- Piperidine Derivatives : The piperidine moiety in the target compound and its analogues (e.g., ) enhances solubility and receptor affinity due to basic nitrogen and conformational flexibility.

- Aromatic vs. Aliphatic Groups : Compounds with aromatic N-substituents (e.g., p-tolyl in DM497 ) show stronger α7 nAChR modulation than aliphatic chains.

- Electron-Withdrawing Groups : Halogenated derivatives (e.g., 4-chlorophenyl in ) exhibit enhanced antibacterial activity, suggesting electron-withdrawing groups improve target interactions.

Backbone Configuration :

- The (E)-acrylamide configuration is conserved across active compounds (e.g., DM497, DM490), as geometric isomerism influences receptor binding .

Heterocyclic Modifications :

- Replacement of thiophen-2-yl with furan-2-yl (DM490 ) switches α7 nAChR modulation from positive to negative, highlighting the critical role of sulfur in π-orbital interactions.

Q & A

Q. Basic

Q. Advanced

- Dynamic NMR studies : Resolve rotational barriers in the piperidine-isonicotinoyl moiety to explain split signals .

- DFT calculations : Predict NMR shifts using software like Gaussian and compare with experimental data to confirm conformation .

What methodologies are recommended for evaluating the compound’s biological activity?

Q. Basic

- In vitro assays :

- Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) .

- Antibacterial screening : Agar dilution method against S. aureus or E. coli (MIC ≤ 8 µg/mL indicates potency) .

Q. Advanced

- Target engagement : Use SPR (surface plasmon resonance) to measure binding affinity to enzymes like sortase A (e.g., Kd ≤ 50 nM) .

- Mechanistic studies : Western blotting to assess downstream effects (e.g., caspase-3 activation for apoptosis) .

How can the crystal structure of this compound be determined and refined?

Q. Basic

Q. Advanced

- Disorder modeling : Address piperidine ring disorder using PART and SIMU instructions in SHELXL .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) via CrystalExplorer .

What strategies are effective for structure-activity relationship (SAR) studies?

Q. Advanced

- Bioisosteric replacement : Substitute thiophene with furan or phenyl groups to assess electronic effects on potency .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., acrylamide carbonyl as a hydrogen bond acceptor) .

- Metabolic stability : Incubate with liver microsomes (e.g., t½ ≥ 60 minutes suggests suitability for in vivo studies) .

How should researchers handle discrepancies in biological activity across studies?

Q. Advanced

- Assay standardization : Ensure consistent cell passage numbers and serum concentrations to minimize variability .

- Proteomic profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition) that may explain divergent results .

- Dose-response validation : Repeat experiments with ≥3 biological replicates and calculate 95% confidence intervals for EC₅₀/IC₅₀ .

What are the best practices for in vivo evaluation of this compound?

Q. Advanced

- Pharmacokinetics : Conduct IV/PO dosing in rodents (target AUC ≥ 1000 ng·h/mL for oral bioavailability) .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in chronic dosing studies .

- Tumor xenografts : Use NOD/SCID mice with subcutaneous implants (e.g., ≥30% tumor growth inhibition vs. control) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.